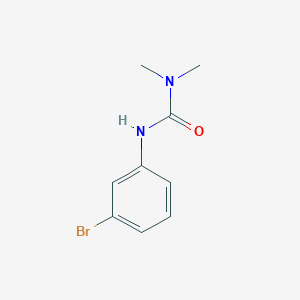
3-(3-Bromophenyl)-1,1-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)-1,1-dimethylurea is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dimethylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1,1-dimethylurea typically involves the reaction of 3-bromophenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds smoothly, yielding the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromophenyl)-1,1-dimethylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
Substitution: Products vary depending on the substituent introduced.
Oxidation: Products include brominated phenylurea derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Coupling: Biaryl compounds with diverse applications.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromophenyl)-1,1-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-(3-Bromophenyl)-1,1-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylurea moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromophenylboronic acid: Used in similar coupling reactions but differs in its boronic acid functionality.
3-Bromophenylpropionic acid: Shares the bromophenyl group but has a different functional group, leading to distinct chemical properties.
3-Bromophenyl ethers: Undergo similar substitution reactions but have different applications.
Uniqueness
3-(3-Bromophenyl)-1,1-dimethylurea is unique due to its combination of a bromophenyl group with a dimethylurea moiety, which imparts specific chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
20940-43-6 |
|---|---|
Molekularformel |
C9H11BrN2O |
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
3-(3-bromophenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H11BrN2O/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,1-2H3,(H,11,13) |
InChI-Schlüssel |
BZQYHZYTUBMDPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NC1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


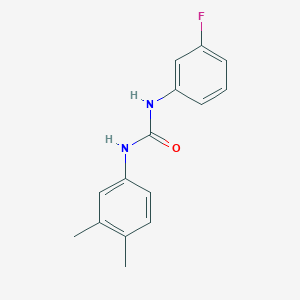



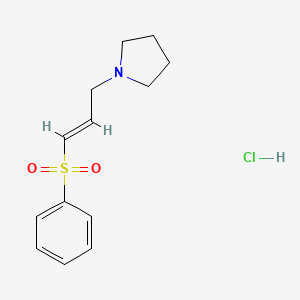
![9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide](/img/structure/B11943267.png)
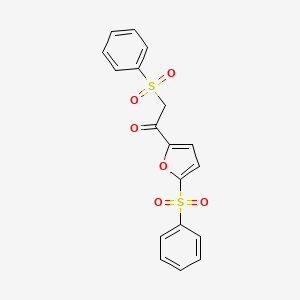

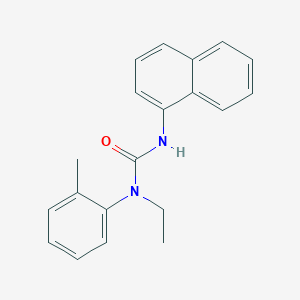
![Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B11943291.png)
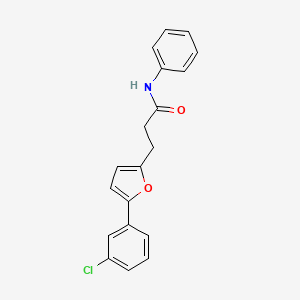
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine](/img/structure/B11943302.png)


